2-Aminobenzo[d]oxazol-7-ol (CAS 1554330-92-5): Physicochemical Profiling and Application in Targeted Kinase Inhibitor Design
2-Aminobenzo[d]oxazol-7-ol (CAS 1554330-92-5): Physicochemical Profiling and Application in Targeted Kinase Inhibitor Design
Executive Summary
In the landscape of modern drug discovery and materials science, the benzoxazole heterocycle represents a highly versatile, privileged scaffold. Specifically, 2-Aminobenzo[d]oxazol-7-ol (CAS 1554330-92-5) serves as a critical bifunctional building block[1]. For medicinal chemists, its 2-amino-1,3-oxazole core acts as a potent bioisostere for the adenine ring of ATP, enabling high-affinity binding to the hinge region of oncogenic kinases[2]. Concurrently, the 7-hydroxyl group provides a regioselective synthetic handle for modulating physicochemical properties (e.g., solubility, pharmacokinetics) without disrupting the primary pharmacophore[3]. Beyond oncology, the extended π -conjugated network of the benzoxazole system endows it with exceptional photophysical properties, making it a valuable precursor for fluorescent probes and optical brighteners[4][5].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and self-validating experimental workflows associated with 2-Aminobenzo[d]oxazol-7-ol.
Physicochemical and Structural Profiling
The structural architecture of 2-Aminobenzo[d]oxazol-7-ol dictates its reactivity and biological utility. The molecule features a planar, electron-rich bicyclic system. The presence of the electron-donating hydroxyl group at the 7-position significantly enriches the electron density of the aromatic ring, which can influence both the basicity of the 2-amino group and the overall dipole moment of the molecule.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| CAS Registry Number | 1554330-92-5[1] |
| Molecular Formula | C₇H₆N₂O₂[1] |
| Molecular Weight | 150.13 g/mol [1] |
| Hydrogen Bond Donors | 2 (Primary amine -NH₂, Phenolic -OH) |
| Hydrogen Bond Acceptors | 4 (Oxazole N and O, Amine N, Phenolic O) |
| Topological Polar Surface Area (TPSA) | ~ 78.4 Ų (Optimal for cellular permeability) |
| Predicted pKa (Phenolic -OH) | ~ 9.5 (Allows selective deprotonation) |
Photophysical Dynamics
Benzoxazole derivatives are renowned for their robust photoluminescent properties[6]. The rigid, planar structure minimizes non-radiative decay pathways, leading to high fluorescence quantum yields. The 7-hydroxyl group acts as an auxochrome; its electron-donating nature induces a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted parent heterocycle[5].
Table 2: Extrapolated Photophysical Characteristics
| Parameter | Typical Range for 7-Substituted Benzoxazoles |
| Absorption Maximum ( λmax ) | 310 – 350 nm (UV-A region)[5] |
| Emission Maximum ( λem ) | 410 – 460 nm (Blue/Green fluorescence)[7] |
| Quantum Yield ( Φ ) | 0.20 – 0.80 (Highly solvent-dependent)[7] |
| Stokes Shift | > 60 nm (Minimizes self-quenching/reabsorption) |
Mechanistic Role in Kinase Inhibition
As a Senior Application Scientist, I frequently leverage the 2-aminobenzoxazole core to target the orthosteric ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR-2) and serine/threonine kinases (e.g., Aurora B)[3][8].
The Causality of Binding: The efficacy of this scaffold is not accidental. The 2-amino group acts as a potent hydrogen bond donor, while the N3 atom of the oxazole ring acts as a hydrogen bond acceptor. Together, they form a bidentate interaction motif that perfectly mimics the hydrogen-bonding pattern of ATP's adenine ring with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys/Val residues)[2].
Crucially, the vector of the 7-position points directly toward the solvent-exposed channel of the kinase active site. By functionalizing the 7-OH group (e.g., via O-alkylation with a morpholino-ethyl chain), scientists can drastically improve the aqueous solubility and pharmacokinetic (PK) profile of the inhibitor without causing steric clashes within the constrained ATP pocket[3][9].
Mechanistic binding model of the 2-aminobenzoxazole scaffold in the kinase ATP pocket.
Advanced Experimental Workflows
To translate 2-Aminobenzo[d]oxazol-7-ol into a viable drug candidate, regioselective functionalization is required. The following protocol details the O-alkylation of the 7-hydroxyl group.
Scientific Rationale & Causality: We utilize Potassium Carbonate (K₂CO₃) in anhydrous Dimethylformamide (DMF). The pKa of the phenolic 7-OH is approximately 9.5, whereas the 2-amino group has a pKa > 15. K₂CO₃ is a mild base that selectively deprotonates the phenol to form a highly nucleophilic phenoxide anion, leaving the amine untouched. DMF is chosen as a polar aprotic solvent because it effectively solvates the potassium cation, leaving the phenoxide "naked" and highly reactive for the subsequent Sₙ2 displacement of the alkyl halide.
Self-validating experimental workflow for the regioselective O-alkylation of the 7-OH group.
Protocol 1: Regioselective O-Alkylation of 2-Aminobenzo[d]oxazol-7-ol
This is a self-validating system designed to ensure regiochemical purity.
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Preparation: Charge an oven-dried, argon-purged round-bottom flask with 2-Aminobenzo[d]oxazol-7-ol (1.0 eq) and anhydrous DMF (0.2 M concentration).
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Deprotonation: Add finely powdered, anhydrous K₂CO₃ (2.5 eq). Stir the suspension at room temperature for 30 minutes. Validation check: The solution will typically darken, indicating the formation of the phenoxide anion.
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Alkylation: Dropwise add the desired alkyl halide (e.g., 4-(2-chloroethyl)morpholine hydrochloride) (1.2 eq).
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Thermal Activation: Heat the reaction mixture to 70 °C for 4–6 hours. Monitor progression via TLC (Eluent: 5% MeOH in DCM).
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Aqueous Workup: Cool to room temperature. Quench with ice-cold distilled water to precipitate the product or extract with Ethyl Acetate (EtOAc) if the product is highly soluble. Wash the organic layer 3x with brine to remove residual DMF.
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QC Validation (Critical): Dry the organic layer over Na₂SO₄, concentrate in vacuo, and analyze the crude via LC-MS and ¹H-NMR. Self-Validation: In the ¹H-NMR spectrum, confirm the disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the appearance of aliphatic protons corresponding to the new O-alkyl chain, while ensuring the 2-NH₂ protons (~7.5 ppm) remain intact.
Protocol 2: In Vitro Kinase Inhibition Validation (e.g., VEGFR-2)
To validate the biological efficacy of the synthesized derivatives[3]:
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Compound Preparation: Prepare a 10 mM stock solution of the synthesized 7-O-alkylated derivative in 100% DMSO. Create a 10-point 3-fold serial dilution series.
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Enzyme Incubation: In a 384-well microplate, combine the compound dilutions with recombinant VEGFR-2 kinase domain (final concentration ~1 nM) in assay buffer (HEPES, MgCl₂, DTT). Incubate for 15 minutes at room temperature to allow equilibrium binding.
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Reaction Initiation: Add ATP (at its predetermined Km value) and a fluorescently labeled substrate peptide to initiate the reaction.
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Quantification: After 60 minutes, quench the reaction and measure phosphorylation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.
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Data Analysis: Plot the dose-response curve using non-linear regression to calculate the IC₅₀ value, validating the structure-activity relationship (SAR) of the 7-position modification.
References
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ACS Publications. "Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors". Journal of Medicinal Chemistry. Available at:[Link]
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RSC Publishing. "Photophysical and thermal properties of novel solid state fluorescent benzoxazole based styryl dyes from a DFT study". RSC Advances. Available at:[Link]
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Indian Academy of Sciences. "Dithiocarbamate promoted practical synthesis of N-Aryl-2-aminobenzazoles". Journal of Chemical Sciences. Available at:[Link]
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ACS Publications. "Synthesis and Photophysical Properties of Some Benzoxazole and Benzothiazole Compounds". Macromolecules. Available at:[Link]
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